molecular formula C26H24N4O3 B1192576 DKFZ-633

DKFZ-633

Cat. No.: B1192576
M. Wt: 440.5
InChI Key: BSFUPONMMJGPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DKFZ-633 is a complex organic compound that features a pyrazole and an indole moiety. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DKFZ-633 typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling through an esterification reaction.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 3,5-dimethyl-1-phenyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Preparation of Indole Intermediate: The indole intermediate is synthesized by introducing an ethynyl group to the indole ring, followed by methylation.

    Coupling Reaction: The final step involves the esterification of the pyrazole and indole intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s pyrazole and indole moieties are of interest due to their potential biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

The compound may serve as a lead molecule in drug discovery, particularly for developing new therapeutics targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of DKFZ-633 involves its interaction with specific molecular targets. The pyrazole and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenyl-1H-pyrazole: Shares the pyrazole moiety but lacks the indole structure.

    5-Ethynyl-2-methyl-1H-indole: Contains the indole moiety but lacks the pyrazole structure.

    2-(5-Ethynyl-2-methyl-1H-indol-3-yl)acetic acid: Similar structure but without the pyrazole moiety.

Uniqueness

The uniqueness of DKFZ-633 lies in its combination of both pyrazole and indole moieties. This dual structure allows it to exhibit a broader range of biological activities and makes it a versatile compound in various research fields.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5

IUPAC Name

2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(5-ethynyl-2-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C26H24N4O3/c1-5-19-11-12-23-22(13-19)21(16(2)27-23)14-25(32)33-15-24(31)28-26-17(3)29-30(18(26)4)20-9-7-6-8-10-20/h1,6-13,27H,14-15H2,2-4H3,(H,28,31)

InChI Key

BSFUPONMMJGPSV-UHFFFAOYSA-N

SMILES

O=C(NC1=C(C)N(C2=CC=CC=C2)N=C1C)COC(CC3=C(C)NC4=C3C=C(C#C)C=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DKFZ-633;  DKFZ 633;  DKFZ633; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DKFZ-633
Reactant of Route 2
Reactant of Route 2
DKFZ-633
Reactant of Route 3
Reactant of Route 3
DKFZ-633
Reactant of Route 4
Reactant of Route 4
DKFZ-633
Reactant of Route 5
Reactant of Route 5
DKFZ-633
Reactant of Route 6
Reactant of Route 6
DKFZ-633

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.